molecular formula C21H20N6O2S B2976815 N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-28-1

N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2976815
CAS No.: 863500-28-1
M. Wt: 420.49
InChI Key: OVSMPRZJCMGAQH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, and an ethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-3-14-4-6-15(7-5-14)24-18(28)12-30-21-19-20(22-13-23-21)27(26-25-19)16-8-10-17(29-2)11-9-16/h4-11,13H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSMPRZJCMGAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo

Biological Activity

N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethylphenyl Group : Enhances lipophilicity, potentially improving cellular uptake.
  • Triazolopyrimidine Moiety : Known for its diverse pharmacological activities, including anticancer effects.
  • Thioacetamide Linkage : May contribute to the compound's reactivity and biological interactions.

The molecular formula is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S with a molecular weight of approximately 372.49 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring triazolopyrimidine scaffolds. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A related study reported IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cancer cells .
  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, a derivative with a similar structure was shown to block cells in the G2/M phase and induce apoptosis via the intrinsic pathway .

Other Biological Activities

Research into triazole-containing compounds has also indicated potential anti-inflammatory and analgesic effects. These activities may be attributed to the modulation of inflammatory pathways and pain perception mechanisms .

Study 1: Anticancer Evaluation

In a comparative study involving various triazolopyrimidine derivatives, this compound was evaluated for its antiproliferative activity. The results indicated that it exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics.

Study 2: Mechanistic Insights

A mechanistic study revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cancer cells. Such findings suggest that the compound could serve as a lead for developing new anticancer agents.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (nM)Mechanism of Action
AntiproliferativeHeLa30Inhibition of tubulin polymerization
AntiproliferativeA54943Induction of apoptosis via intrinsic pathway
AntimicrobialVarious pathogensTBDBroad-spectrum antimicrobial activity

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?

The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclization reactions. A common approach involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, which facilitates the formation of fused heterocycles . For example, similar pyrimidine derivatives have been synthesized by coupling acetylated intermediates with activating agents like N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) under controlled temperatures (-40°C to -20°C) to achieve regioselectivity . Optimizing solvent systems (e.g., dichloromethane/ether mixtures) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the desired product .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) are used to verify connectivity and substituent positions .
  • X-ray Crystallography : Single-crystal analysis provides absolute configuration data. For example, triazolopyrimidine derivatives have been characterized with R factors < 0.06 and mean C–C bond lengths of 0.004–0.005 Å, confirming planar geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C23_{23}H22_{22}N6_{6}O2_{2}S at m/z 447.1564) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the triazolo-pyrimidine and thioacetamide moieties to improve yield?

The thioether linkage is typically formed via nucleophilic substitution. Key parameters include:

  • Base Selection : Sodium acetate in ethanol under reflux enhances nucleophilicity of the thiol group .
  • Catalysis : Palladium or copper catalysts may accelerate coupling; for example, CuI/1,10-phenanthroline systems improve yields in sulfur-containing heterocycles .
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) removes unreacted starting materials, as demonstrated in syntheses of analogous acetamide derivatives with 85% yields .

Q. What analytical methods resolve discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected splitting in NMR or ambiguous mass fragments) can be addressed by:

  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon relationships .
  • Crystallographic Validation : X-ray structures (e.g., CCDC deposition numbers) provide definitive bond angle and torsion angle data .
  • Dynamic NMR (DNMR) : Resolves conformational equilibria in flexible moieties (e.g., rotating acetamide groups) by analyzing temperature-dependent spectra .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., kinase domains). For example, pyrimidine-triazole hybrids show affinity for ATP-binding pockets .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

Q. What strategies mitigate instability during storage or biological assays?

  • Lyophilization : Freeze-drying in inert atmospheres preserves thioacetamide derivatives prone to oxidation .
  • pH Buffering : Phosphate-buffered saline (PBS, pH 7.4) minimizes hydrolysis of the triazolo-pyrimidine core .
  • Light Sensitivity : Amber vials and low-temperature storage (-20°C) prevent photodegradation of methoxyphenyl groups .

Contradictions and Troubleshooting

Q. How to address conflicting bioactivity results across different assay conditions?

  • Dose-Response Reproducibility : Validate IC50_{50} values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Solvent Artifacts : Replace DMSO with alternative solvents (e.g., PEG-400) if cytotoxicity is observed at >0.1% v/v .

Q. Why do synthetic routes for analogous compounds yield varying stereochemical outcomes?

  • Steric Effects : Bulky substituents (e.g., 4-ethylphenyl) may favor axial over equatorial conformations during cyclization .
  • Catalyst Control : Chiral ligands (e.g., BINAP) in palladium-mediated reactions enforce enantioselectivity .

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